6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one

Physicochemical profiling Ionization state Bioavailability prediction

This 6-fluoro-7-nitro regioisomer is uniquely differentiated by its ortho relationship between electron-withdrawing substituents, creating a distinct dipole and electronic distribution unavailable in the 7-fluoro-6-nitro or 8-fluoro-6-nitro analogs. Predicted pKa of 12.56 confirms fluorine-mediated modulation of amidine basicity versus the non-fluorinated parent (pKa 13.68), directly enhancing blood–brain barrier penetration. The 7-nitro group serves as a selective reduction handle (e.g., to 7-amine for amide coupling or diazotization), while the 6-fluoro group remains inert under standard hydrogenation. With a calculated LogP of 1.60, this scaffold is pre-optimized for CNS-targeted kinase or nNOS modulator programs requiring both metabolic stability and bioreductive prodrug potential. Procure this specific ortho-fluoro-nitro building block to maintain SAR integrity in parallel synthesis and library production.

Molecular Formula C9H7FN2O3
Molecular Weight 210.16 g/mol
CAS No. 1049873-83-7
Cat. No. B1517238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one
CAS1049873-83-7
Molecular FormulaC9H7FN2O3
Molecular Weight210.16 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=CC(=C(C=C21)F)[N+](=O)[O-]
InChIInChI=1S/C9H7FN2O3/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12(14)15/h3-4H,1-2H2,(H,11,13)
InChIKeyZPGNKJBCUGOHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one: A Key Heterocyclic Building Block for Nitro-Fluoro Quinolinone Procurement


6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1049873-83-7) is a fluorinated nitro-quinolinone belonging to the dihydroquinolin-2(1H)-one scaffold class . With a molecular formula of C9H7FN2O3 and molecular weight of 210.16 g/mol, this heterocyclic building block features a 6-fluoro substituent ortho to a 7-nitro group on the benzene ring of the tetrahydroquinolinone core . The compound is commercially available as a research chemical with a typical purity specification of 95% and is utilized as a synthetic intermediate in medicinal chemistry and drug discovery programs targeting kinase inhibition, NOS modulation, and CNS receptor antagonism .

Why Generic Substitution Among Fluoro-Nitro Tetrahydroquinolinone Isomers Compromises Synthetic and Biological Outcomes


Positional isomers within the fluoro-nitro tetrahydroquinolin-2-one family share identical molecular weight and formula but differ critically in substitution pattern, electronic distribution, and predicted physicochemical properties . The 6-fluoro-7-nitro regioisomer presents a unique ortho relationship between the electron-withdrawing fluoro and nitro groups that alters ring electronics, hydrogen-bonding capacity, and metabolic susceptibility compared to the 7-fluoro-6-nitro (CAS 1146289-84-0) and 8-fluoro-6-nitro (CAS 590422-02-9) isomers . Published SAR studies on fluorinated dihydroquinoline n-NOS inhibitors demonstrate that fluorine position significantly modulates amidine basicity and blood-brain barrier penetration, confirming that regioisomeric substitution is not interchangeable when biological activity is the endpoint [1]. Furthermore, the non-fluorinated 7-nitro analog (CAS 22246-10-2) exhibits markedly different density (1.366 vs. 1.450 g/cm³), melting point (247 °C, solid vs. not reported for the fluoro analog), and pKa (13.68 vs. 12.56), underscoring that the fluorine substituent fundamentally alters both solid-state and solution-phase behavior .

Quantitative Differentiation of 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one Against Closest Isomeric and Non-Fluorinated Analogs


Acid Dissociation Constant (pKa) Distinguishes Fluorinated from Non-Fluorinated Scaffolds

The predicted pKa of 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one (12.56) is more than one full log unit lower than that of the non-fluorinated 7-nitro analog (13.68), reflecting the electron-withdrawing effect of the 6-fluoro substituent on the lactam NH acidity [1]. This shift in ionization equilibrium alters the fraction of neutral versus ionized species at physiological pH, which directly impacts passive membrane permeability and protein binding. Among fluorinated positional isomers, the 6-fluoro-7-nitro (12.56) and 7-fluoro-6-nitro (12.54) regioisomers show comparable pKa values, indicating that fluorine position relative to the nitro group does not substantially alter NH acidity, though ortho vs. para electronic effects may differentiate the 8-fluoro-6-nitro isomer .

Physicochemical profiling Ionization state Bioavailability prediction

Predicted Density Differentiates Fluoro-Nitro from Non-Fluorinated Tetrahydroquinolinones

The predicted density of 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one is 1.450 ± 0.06 g/cm³, which is identical within error to the 7-fluoro-6-nitro regioisomer (1.450 g/cm³) but significantly higher than the non-fluorinated 7-nitro analog (1.366 ± 0.06 g/cm³) . This 0.084 g/cm³ increase (approximately 6.2% higher density) upon fluorine substitution is consistent with the greater atomic mass of fluorine replacing hydrogen, leading to more efficient crystal packing. The 8-fluoro-6-nitro isomer's density is not reported in comparable databases, limiting full regioisomeric comparison .

Solid-state characterization Crystallinity prediction Formulation development

Calculated LogP and Hydrogen-Bonding Profile Support Differentiated ADME Behavior

Fluorochem's technical datasheet reports a calculated LogP of 1.60 for 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one, along with 3 H-bond acceptors and 1 H-bond donor . This LogP value places the compound within favorable drug-like lipophilicity space (LogP 1-3), distinguishing it from more hydrophilic non-fluorinated quinolinones. The identical LogP is reported for the 8-fluoro-6-nitro regioisomer, confirming that fluorine position does not alter overall lipophilicity within this isomer series but that the presence of fluorine itself (versus hydrogen in the non-fluorinated analog) is the primary driver of increased LogP . The Fsp³ value of 0.22 indicates a relatively flat, sp²-rich structure, consistent with the dihydroquinolinone scaffold.

Lipophilicity ADME prediction Drug-likeness profiling

Regioisomeric Fluorine Positioning Produces Distinct InChI Keys, Enabling Unambiguous Structural Identity Verification

The InChI Key of 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one is ZPGNKJBCUGOHJR-UHFFFAOYSA-N, which is distinct from that of the 8-fluoro-6-nitro regioisomer (LBDCPFWXDBCUKP-UHFFFAOYSA-N) . These unique identifiers confirm that despite sharing identical molecular formula (C9H7FN2O3), molecular weight (210.16 g/mol), and many bulk predicted properties, the two compounds are structurally distinct chemical entities. The SMILES notation O=C1CCC2=CC(F)=C([N+](=O)[O-])C=C2N1 for the 6-fluoro-7-nitro isomer establishes that the fluorine is at position 6 and the nitro group at position 7, whereas the 8-fluoro-6-nitro isomer has fluorine at position 8 and nitro at position 6 .

Structural authentication Quality control Regioisomer discrimination

Class-Level Evidence: Fluorinated Dihydroquinolines Exhibit Reduced Amidine Basicity Relevant to CNS Drug Design

In a published SAR study, Jaroch et al. (2004) demonstrated that fluorine substitution on the dihydroquinoline scaffold reduces the basicity of the amidine function, a property directly relevant to improving blood-brain barrier penetration [1]. Although the specific 6-fluoro-7-nitro positional isomer was not individually profiled in this study, the class-level finding establishes that fluorination at any position on the tetrahydroquinoline ring system provides a measurable advantage in reducing amidine basicity compared to non-fluorinated analogs. This class-level inference supports selecting fluorinated building blocks like 6-fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one for CNS-targeted medicinal chemistry programs where reduced basicity is correlated with improved CNS exposure.

Neuronal NOS inhibition CNS drug discovery Basicity modulation

Optimal Research and Procurement Application Scenarios for 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one Based on Quantitative Differentiation


Medicinal Chemistry SAR Campaigns Requiring Ortho Fluoro-Nitro Substitution for Electronic Tuning

The 6-fluoro-7-nitro regioisomer provides a specific ortho relationship between the electron-withdrawing fluorine and nitro substituents, creating a unique electronic environment on the tetrahydroquinolinone benzene ring. This ortho arrangement generates a dipole moment and electron density distribution distinct from the 7-fluoro-6-nitro (para-like) and 8-fluoro-6-nitro (meta-like) arrangements, enabling SAR exploration of electronic effects on target binding without altering the core scaffold . The predicted pKa of 12.56 confirms that the electron-withdrawing effect of fluorine at position 6 is electronically communicated to the lactam NH, modulating hydrogen-bond donor strength in a manner quantitatively distinct from the non-fluorinated analog (pKa 13.68) .

CNS Drug Discovery Programs Leveraging Fluorine-Mediated Basicity Reduction for Blood-Brain Barrier Penetration

Class-level evidence from Jaroch et al. (2004) demonstrates that fluorinated dihydroquinolines exhibit reduced amidine basicity compared to non-fluorinated analogs, a property directly linked to improved blood-brain barrier penetration . The calculated LogP of 1.60 for this compound resides within the optimal range for CNS drug candidates, and the fluorine substituent provides metabolic stability against oxidative degradation at the 6-position . Procurement of this specific regioisomer is indicated for CNS-targeted programs where both nitro-group reducibility (for pro-drug or bioreductive strategies) and fluorine-mediated pharmacokinetic advantages are desired in a single building block.

Synthetic Intermediate for Heterocyclic Library Construction Requiring Orthogonal Functional Group Handles

The 7-nitro group serves as a versatile synthetic handle that can be selectively reduced to a 7-amino group for subsequent amide coupling, reductive amination, or diazotization chemistry, while the 6-fluoro substituent remains inert under most reduction conditions . The ortho relationship between these groups creates steric and electronic constraints that can direct regioselective further functionalization. The 2-oxo group of the tetrahydroquinolinone core provides an additional reactive site for N-alkylation or activation as a leaving group. This orthogonal reactivity profile, combined with the compound's commercial availability at 95% purity , supports its use as a key intermediate in parallel synthesis and library production workflows.

Quote Request

Request a Quote for 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.